Anthranilic acid, N-(alpha-(8-hydroxy-7-quinolyl)benzyl)-
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Overview
Description
2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly in targeting botulinum neurotoxins. The structure of this compound includes a quinoline moiety, which is known for its metal chelation properties, making it a valuable scaffold in drug design .
Preparation Methods
The synthesis of 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid typically involves a Mannich reaction. This reaction is a three-component condensation involving an amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction conditions often include the use of solvents such as acetonitrile and a Brönsted-acid mediator like formic acid at elevated temperatures . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry due to its metal chelation properties.
Mechanism of Action
The mechanism of action of 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid involves its ability to chelate metal ions. This chelation disrupts the catalytic activity of enzymes that require metal ions as cofactors. In the case of botulinum neurotoxins, the compound inhibits the cleavage of SNARE proteins, thereby preventing the release of acetylcholine at neuromuscular junctions and leading to muscle paralysis .
Comparison with Similar Compounds
2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid can be compared with other quinoline derivatives, such as:
8-hydroxyquinoline: Known for its antimicrobial and antifungal properties.
Quinoline N-oxide: Used in various oxidation reactions.
Chloroquine: An antimalarial drug that also contains a quinoline moiety.
The uniqueness of 2-{[(8-hydroxyquinolin-7-yl)(phenyl)methyl]amino}benzoic acid lies in its specific structure, which allows for effective metal chelation and inhibition of botulinum neurotoxins .
Properties
CAS No. |
5522-83-8 |
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Molecular Formula |
C23H18N2O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
2-[[(8-hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid |
InChI |
InChI=1S/C23H18N2O3/c26-22-18(13-12-16-9-6-14-24-21(16)22)20(15-7-2-1-3-8-15)25-19-11-5-4-10-17(19)23(27)28/h1-14,20,25-26H,(H,27,28) |
InChI Key |
NISNWVZYKYOKOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
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